Trp-Tyr

Description

Structure

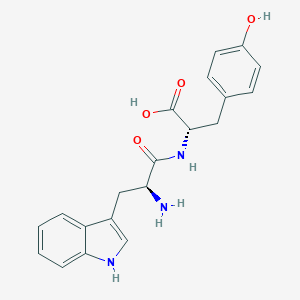

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYLDKGBCJGJGW-WMZOPIPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941418 |

Source

|

| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19653-76-0 |

Source

|

| Record name | L-Tryptophyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19653-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fundamental Properties of Tryptophyl-Tyrosine (Trp-Tyr) Dipeptide: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophyl-Tyrosine (Trp-Tyr), a constituent of various natural proteins, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, with a particular focus on its physicochemical characteristics, neuroprotective, antioxidant, and anti-inflammatory effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and application in drug development.

Physicochemical Properties

The core physicochemical properties of the this compound dipeptide are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 367.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | --INVALID-LINK-- |

| Calculated LogP (XLogP3) | -1.1 | --INVALID-LINK-- |

| Estimated Isoelectric Point (pI) | ~5.78 | Calculated based on constituent amino acid pKa values |

| Solubility | While specific quantitative data for this compound is limited, peptides containing hydrophobic residues like Tryptophan and Tyrosine may have reduced solubility in neutral aqueous solutions. Solubility can often be enhanced by adjusting the pH or using organic co-solvents. |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with a significant body of research focusing on its neuroprotective potential.

Neuroprotective Effects

Studies have demonstrated that this compound can ameliorate cognitive deficits in various preclinical models. A key mechanism underlying this effect is the modulation of dopaminergic and noradrenergic systems.

-

Memory Enhancement: Oral administration of this compound has been shown to improve spatial memory in scopolamine-induced amnesic mice.[1] This effect is linked to its ability to increase dopamine (B1211576) levels in the hippocampus and frontal cortex.[1]

-

Modulation of Dopamine System: The memory-improving effects of this compound are attenuated by the dopamine D1 receptor antagonist SCH-23390, indicating the involvement of D1 receptor signaling.[1]

-

Inhibition of Monoamine Oxidase B (MAO-B): this compound has been found to inhibit MAO-B activity.[1] At a concentration of 1 mM, it decreased MAO-B activity by 48 ± 1.95%.[1] By inhibiting MAO-B, which is responsible for the degradation of dopamine, this compound can lead to increased dopamine levels in the brain.

-

Norepinephrine (B1679862) Metabolism: The isomeric form, Tyr-Trp, has been shown to be the most potent among 39 Tyr-containing dipeptides in increasing the concentration of the norepinephrine metabolite MHPG in the cerebral cortex.[2] Oral administration of Tyr-Trp also ameliorated short-term memory deficits in a mouse model of cognitive dysfunction.[2]

-

Tauopathy Improvement: In a transgenic mouse model of tauopathy, intake of this compound dipeptide improved behavioral deficits, prevented tau phosphorylation, and increased dopamine turnover and synaptophysin expression in the frontal cortex.[3]

Antioxidant Activity

Anti-inflammatory Effects

This compound has been identified as a suppressor of microglial activation.[6] By regulating microglial activity, it can reduce the production of pro-inflammatory cytokines, suggesting its potential in mitigating neuroinflammation associated with neurodegenerative diseases.

Signaling Pathways

Dopamine D1 Receptor Signaling Pathway

The neuroprotective effects of this compound are, in part, mediated through the dopamine D1 receptor signaling pathway. This compound's inhibition of MAO-B leads to increased dopamine levels. Dopamine then acts on the D1 receptor, a Gs-coupled receptor, initiating a cascade that influences neuronal function and gene expression.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and air dry.

-

Purify the crude peptide by reverse-phase HPLC.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound dipeptide.

In Vitro Microglial Activation Assay

This protocol describes a method to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV-2 microglial cell line or primary microglia

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound dipeptide

-

Griess Reagent for nitrite (B80452) measurement

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture BV-2 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with serum-free DMEM and pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (100 ng/mL final concentration) to the wells to induce microglial activation and incubate for 24 hours.

-

Nitric Oxide Measurement:

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration, an indicator of nitric oxide production, using the Griess Reagent according to the manufacturer's instructions.

-

-

Cytokine Measurement:

-

Use the collected supernatant to quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

-

-

Data Analysis: Compare the levels of nitrite and cytokines in the this compound treated groups to the LPS-only treated group to determine the inhibitory effect of the dipeptide.

Y-Maze Test for Spatial Memory in Mice

This protocol details the Y-maze spontaneous alternation test to evaluate the effect of this compound on spatial working memory in a scopolamine-induced amnesia model.

Materials:

-

Y-maze apparatus with three identical arms

-

Male C57BL/6 mice

-

This compound dipeptide

-

Scopolamine (B1681570) hydrobromide

-

Saline solution

-

Video tracking software (optional)

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound (e.g., 1 mg/kg, p.o.) or vehicle to the respective groups of mice.

-

After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to all groups except the control group, which receives saline.

-

-

Y-Maze Test:

-

30 minutes after scopolamine injection, place a mouse at the center of the Y-maze.

-

Allow the mouse to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.

-

-

Data Analysis:

-

An alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB).

-

Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of alternations / (Total number of arm entries - 2)) x 100

-

Compare the % alternation between the different treatment groups. An increase in % alternation in the this compound treated group compared to the scopolamine-only group indicates an improvement in spatial working memory.

-

Conclusion

The this compound dipeptide presents a compelling profile of biological activities, particularly in the realm of neuroprotection. Its ability to modulate key neurotransmitter systems and suppress neuroinflammation underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising dipeptide. Further investigation is warranted to fully elucidate its quantitative antioxidant capacity, and to explore its efficacy in a broader range of disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tryptophan-Tyrosine Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the chemical structures and bonding characteristics of the aromatic amino acids tryptophan and tyrosine. It is designed to serve as a technical resource, offering detailed structural data, insights into their interactions, and relevant experimental methodologies.

Chemical Structure and Bonding

Tryptophan and tyrosine are two of the twenty standard amino acids that serve as the fundamental building blocks of proteins.[1] Their distinct aromatic side chains confer unique chemical and physical properties that are crucial for protein structure, function, and interaction with other molecules.

Tryptophan

Tryptophan (symbol: Trp or W) is characterized by its indole (B1671886) side chain, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring.[2][3] This large, hydrophobic side chain is the largest of all the proteinogenic amino acids.[4] The indole ring's nitrogen atom can act as a hydrogen bond donor, and the entire ring system can participate in van der Waals forces and hydrophobic interactions, which are critical for stabilizing protein structures.[2] The indole functional group also absorbs strongly in the near-ultraviolet spectrum.[5]

The chemical structure of L-tryptophan consists of an α-carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and the indole-containing side chain.[3] In its crystalline state, tryptophan typically exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).[6]

Tyrosine

Tyrosine (symbol: Tyr or Y), or 4-hydroxyphenylalanine, is distinguished by its phenol (B47542) side chain, which consists of a phenyl group substituted with a hydroxyl (-OH) group at the para position.[1][7] This hydroxyl group makes tyrosine more polar and hydrophilic than phenylalanine.[1] The phenolic hydroxyl group is ionizable, with a pKa of approximately 9.8 in polypeptides, allowing it to act as both a hydrogen bond donor and acceptor.[7] Tyrosine also contributes to the ultraviolet absorbance of proteins.[7]

Similar to tryptophan, L-tyrosine's central structure comprises an α-carbon linked to an amino group, a carboxyl group, a hydrogen atom, and the phenol-containing side chain.[6] It also exists as a zwitterion in its solid state.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in tryptophan and tyrosine has been determined through X-ray crystallography. The following tables summarize key bond lengths and angles for DL-Tryptophan and L-Tyrosine.

Table 1: Bond Lengths (Å) for DL-Tryptophan

| Bond | Length (Å) |

| N1 - C2 | 1.370(2) |

| N1 - C8 | 1.373(2) |

| C2 - C3 | 1.352(2) |

| C3 - C4 | 1.436(2) |

| C3 - C10 | 1.503(2) |

| C4 - C5 | 1.408(2) |

| C4 - C9 | 1.411(2) |

| C5 - C6 | 1.378(2) |

| C6 - C7 | 1.402(2) |

| C7 - C8 | 1.385(2) |

| C8 - C9 | 1.405(2) |

| C10 - C11 | 1.536(2) |

| C11 - C12 | 1.531(2) |

| C11 - N15 | 1.492(2) |

| C12 - O13 | 1.258(2) |

| C12 - O14 | 1.258(2) |

Data from the crystal structure of DL-Tryptophan at 173K.[6]

Table 2: Selected Bond Angles (°) for DL-Tryptophan

| Angle | Degree (°) |

| C3 - C10 - C11 | 113.71(8) |

| C10 - C11 - C12 | 110.83(8) |

| C10 - C11 - N15 | 111.45(8) |

| C12 - C11 - N15 | 108.38(8) |

| C11 - C12 - O13 | 117.84(9) |

| C11 - C12 - O14 | 116.89(9) |

| O13 - C12 - O14 | 125.26(9) |

Data from the crystal structure of DL-Tryptophan at 173K.[6]

Table 3: Bond Lengths (Å) for L-Tyrosine

| Bond | Length (Å) |

| C1 - C2 | 1.396(2) |

| C1 - C6 | 1.393(2) |

| C1 - C7 | 1.514(2) |

| C2 - C3 | 1.385(2) |

| C3 - C4 | 1.388(2) |

| C4 - C5 | 1.383(2) |

| C4 - O1 | 1.372(2) |

| C5 - C6 | 1.385(2) |

| C7 - C8 | 1.538(2) |

| C8 - C9 | 1.531(2) |

| C8 - N1 | 1.495(2) |

| C9 - O2 | 1.259(2) |

| C9 - O3 | 1.255(2) |

Data from the crystal structure of L-tyrosine.[2]

Table 4: Selected Bond Angles (°) for L-Tyrosine

| Angle | Degree (°) |

| C2 - C1 - C6 | 118.4(1) |

| C2 - C1 - C7 | 119.8(1) |

| C6 - C1 - C7 | 121.8(1) |

| C1 - C2 - C3 | 120.9(1) |

| C3 - C4 - C5 | 119.6(1) |

| C3 - C4 - O1 | 120.9(1) |

| C5 - C4 - O1 | 119.5(1) |

| C1 - C7 - C8 | 113.8(1) |

| C7 - C8 - C9 | 110.1(1) |

| C7 - C8 - N1 | 111.1(1) |

| C9 - C8 - N1 | 108.9(1) |

| C8 - C9 - O2 | 117.6(1) |

| C8 - C9 - O3 | 117.2(1) |

| O2 - C9 - O3 | 125.2(1) |

Data from the crystal structure of L-tyrosine.[2]

Bonding and Interactions Between Tryptophan and Tyrosine

Within a polypeptide chain, tryptophan and tyrosine are linked by peptide bonds. Additionally, their side chains can engage in various non-covalent interactions that are crucial for protein folding, stability, and function.

Peptide Bond Formation

A peptide bond is an amide linkage formed between the α-carboxyl group of one amino acid and the α-amino group of another, with the elimination of a water molecule. The peptide bond is rigid and planar due to resonance, which imparts a partial double-bond character. This planarity restricts the conformational freedom of the polypeptide backbone.

References

- 1. A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of Tryptophan–Tyrosine Dyads in Biomimetic β Hairpins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. greeley.org [greeley.org]

- 7. Page loading... [guidechem.com]

The Multifaceted Biological Functions of Trp-Tyr Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophan-Tyrosine (Trp-Tyr or WY) has emerged as a significant bioactive molecule with a diverse range of physiological effects. This technical guide provides a comprehensive overview of the core biological functions of this compound, focusing on its roles in metabolic regulation, neuroactivity, and its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development efforts.

Introduction

Bioactive peptides are short chains of amino acids that exert specific physiological effects. The dipeptide this compound, composed of tryptophan and tyrosine, has garnered considerable attention due to its potent and varied biological activities. Its structural features, particularly the presence of the aromatic indole (B1671886) and phenol (B47542) side chains, contribute to its ability to interact with various biological targets. This guide delves into the key functional aspects of this compound, providing a foundational resource for researchers and drug development professionals.

Core Biological Functions

Metabolic Regulation

2.1.1. Glucagon-Like Peptide-1 (GLP-1) Secretion

This compound is a potent stimulator of GLP-1 secretion from enteroendocrine L-cells.[1] GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying. The stimulation of GLP-1 secretion by this compound is concentration-dependent.[1]

2.1.2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptides containing tryptophan have been identified as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme that degrades incretin hormones like GLP-1. By inhibiting DPP-IV, this compound can prolong the action of endogenous GLP-1, thereby contributing to improved glycemic control. The inhibitory activity of tryptophan-containing dipeptides is influenced by the amino acid sequence.

Neuroactivity and Cognitive Enhancement

2.2.1. Modulation of Dopaminergic and Noradrenergic Systems

The this compound dipeptide has demonstrated significant effects on neurotransmitter systems. Oral administration of this compound has been shown to improve memory in mice by modulating the dopamine (B1211576) system. This is achieved, in part, through the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. Conversely, the reverse dipeptide, Tyr-Trp, has been found to facilitate brain norepinephrine (B1679862) metabolism.[2]

Anti-inflammatory and Antioxidant Properties

2.3.1. Anti-inflammatory Effects

This compound has been observed to possess anti-inflammatory properties. For instance, it can suppress the activation of microglia, the primary immune cells of the central nervous system, which is a key factor in neuroinflammation associated with neurodegenerative diseases like Alzheimer's disease.

2.3.2. Antioxidant Activity

The tryptophan and tyrosine residues in the dipeptide contribute to its antioxidant capacity. These amino acid residues can act as free radical scavengers, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). A synergistic antioxidant effect has been reported for the this compound dipeptide.[3][4]

Angiotensin-Converting Enzyme (ACE) Inhibition

Peptides containing tryptophan and tyrosine residues are known to exhibit Angiotensin-Converting Enzyme (ACE) inhibitory activity. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and related peptides.

Table 1: Enzyme Inhibitory Activity

| Dipeptide/Compound | Target Enzyme | IC50 Value | Notes |

| This compound related peptides | MAO-B | Not specified | This compound inhibits MAO-B activity. |

| Tryptophan-containing dipeptides | DPP-IV | Varies | Activity is sequence-dependent. |

| This compound-Pro-Ala-Ala-Pro | ACE | Not specified | Peptides with Trp and Tyr show ACE inhibitory potential.[5] |

Table 2: Antioxidant Activity

| Dipeptide/Compound | Assay | Result | Notes |

| This compound | Synergistic Effect | Observed | The combination of Trp and Tyr enhances antioxidant capacity. |

| Peptides with Trp/Tyr | ABTS Radical Scavenging | Active | Activity is pH-dependent for Tyr and Trp-containing peptides.[6] |

| Peptides with Trp/Tyr | ORAC | Active | Tryptophan residues are major contributors to the antioxidant capacity.[7] |

Table 3: GLP-1 Secretion

| Dipeptide | Concentration Range | Effect | Cell Line |

| This compound | 1-5 mg/mL | Concentration-dependent increase in GLP-1 secretion | Murine enteroendocrine GLUTag cells[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

GLP-1 Secretion Assay

Objective: To measure the effect of this compound on GLP-1 secretion from enteroendocrine cells.

Materials:

-

Murine enteroendocrine cell line (e.g., GLUTag or STC-1)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound dipeptide

-

Krebs-Ringer Bicarbonate Buffer (KRBB)

-

DPP-IV inhibitor (e.g., sitagliptin)

-

GLP-1 ELISA kit

Procedure:

-

Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.

-

Starvation: Before the experiment, wash the cells twice with KRBB and then incubate in KRBB for 2 hours at 37°C to starve the cells.

-

Stimulation: Prepare different concentrations of this compound in KRBB. Remove the starvation buffer and add 500 µL of the this compound solutions to the respective wells. Include a vehicle control (KRBB alone).

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant from each well and add a DPP-IV inhibitor to prevent GLP-1 degradation.

-

Quantification: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the GLP-1 concentration to the total protein content in each well.

DPP-IV Inhibition Assay

Objective: To determine the inhibitory effect of this compound on DPP-IV activity.

Materials:

-

Human recombinant DPP-IV

-

DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)

-

Tris-HCl buffer (pH 8.0)

-

This compound dipeptide

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare solutions of DPP-IV enzyme, substrate, and various concentrations of this compound in Tris-HCl buffer.

-

Reaction Mixture: In a 96-well plate, add 50 µL of the this compound solution (or buffer for control) and 25 µL of the DPP-IV enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add 25 µL of the DPP-IV substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the control and calculate the IC50 value.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To assess the inhibitory potential of this compound against MAO-B.

Materials:

-

Human recombinant MAO-B

-

MAO-B substrate (e.g., benzylamine)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

This compound dipeptide

-

Amplex Red MAO Assay Kit (or similar fluorometric assay)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation: Prepare solutions of MAO-B enzyme, substrate, and various concentrations of this compound in potassium phosphate buffer.

-

Reaction Mixture: In a 96-well black plate, add the components of the Amplex Red assay kit (Amplex Red reagent, horseradish peroxidase) along with the MAO-B enzyme and the this compound solution (or buffer for control).

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes, protected from light.

-

Initiate Reaction: Add the MAO-B substrate to each well to start the reaction.

-

Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30 minutes using a fluorescence microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition and calculate the IC50 value.

Antioxidant Activity (ORAC Assay)

Objective: To measure the oxygen radical absorbance capacity of this compound.

Materials:

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate buffer (pH 7.4)

-

This compound dipeptide

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation: Prepare solutions of fluorescein, AAPH, Trolox standards, and this compound in phosphate buffer.

-

Reaction Mixture: In a 96-well black plate, add 150 µL of the fluorescein solution and 25 µL of the this compound solution (or Trolox standards or buffer for blank) to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.

-

Initiate Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

-

Measurement: Immediately begin recording the fluorescence (excitation 485 nm, emission 520 nm) every minute for at least 60 minutes.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. Plot the net AUC against the concentration of Trolox to create a standard curve. Use the standard curve to determine the ORAC value of this compound, expressed as Trolox equivalents.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Objective: To determine the ACE inhibitory activity of this compound.

Materials:

-

Rabbit lung ACE

-

ACE substrate (e.g., Hippuryl-His-Leu, HHL)

-

Borate (B1201080) buffer (pH 8.3)

-

This compound dipeptide

-

1M HCl

-

Ethyl acetate (B1210297)

-

HPLC system

Procedure:

-

Preparation: Prepare solutions of ACE, HHL, and various concentrations of this compound in borate buffer.

-

Reaction: In a test tube, mix 50 µL of the this compound solution (or buffer for control) with 50 µL of the HHL solution. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add 100 µL of the ACE solution to start the reaction and incubate at 37°C for 30 minutes.

-

Stop Reaction: Stop the reaction by adding 250 µL of 1M HCl.

-

Extraction: Add 1.5 mL of ethyl acetate, vortex, and centrifuge. Collect the ethyl acetate layer containing the hippuric acid product.

-

Quantification: Evaporate the ethyl acetate and redissolve the residue in mobile phase. Analyze the amount of hippuric acid using an HPLC system.

-

Data Analysis: Calculate the percent inhibition of ACE activity for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and experimental workflows using Graphviz (DOT language).

This compound Modulation of Dopaminergic Signaling

Caption: this compound enhances dopaminergic signaling by inhibiting MAO-B, increasing dopamine availability.

Tyr-Trp Modulation of Noradrenergic Signaling

References

- 1. This compound is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Tyrosine and Tryptophan Supplements on the Vital Indicators in Mice Differently Prone to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Shared Foundation: The Shikimate Pathway

A comprehensive understanding of the biosynthetic pathways for aromatic amino acids is crucial for advancements in biotechnology and medicine. Tryptophan (Trp) and Tyrosine (Tyr), two essential aromatic amino acids, are synthesized in microorganisms and plants through a series of intricate enzymatic reactions. While their direct synthesis is not linked in a single "Trp-Tyr" pathway, their biosynthetic routes are deeply interconnected, originating from the common shikimate pathway. This guide provides an in-depth exploration of these pathways, offering detailed experimental protocols, quantitative data, and visual diagrams to support researchers, scientists, and drug development professionals.

The shikimate pathway is a seven-step metabolic route that converts the central metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate into chorismate. This pathway is the common entry point for the synthesis of all aromatic amino acids and other important aromatic compounds in many organisms.

The key enzymatic steps of the shikimate pathway are:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: Catalyzes the condensation of PEP and erythrose 4-phosphate to form DAHP.

-

3-dehydroquinate (B1236863) (DHQ) synthase: Converts DAHP to 3-dehydroquinate.

-

3-dehydroquinate dehydratase: Dehydrates 3-dehydroquinate to produce 3-dehydroshikimate.

-

Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate.

-

Shikimate kinase: Phosphorylates shikimate to form shikimate 3-phosphate.

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Catalyzes the reaction of shikimate 3-phosphate and PEP to yield EPSP. This enzyme is a key target for the herbicide glyphosate.

-

Chorismate synthase: Converts EPSP into chorismate, the final product of the shikimate pathway and the branch-point for the synthesis of Trp, Tyr, and Phenylalanine (Phe).

The shikimate pathway is a sequence of seven enzymatic reactions that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, which is the precursor for the aromatic amino acids tryptophan, phenylalanine, and tyrosine. This pathway is present in bacteria, archaea, fungi, algae, some protozoans, and plants, but not in mammals, making it a target for herbicides and antimicrobial drugs. Chorismate stands as a critical branch point, directing metabolic flow towards the synthesis of these amino acids and other aromatic compounds. The enzymes of the shikimate pathway have been extensively studied, and their structures and functions are well-characterized.

Caption: The Shikimate Pathway leading to the synthesis of Chorismate.

The Tryptophan Synthesis Pathway

The synthesis of tryptophan from chorismate is a five-step pathway localized in the plastids of plants. The key enzymes involved are:

-

Anthranilate synthase (AS): This enzyme catalyzes the conversion of chorismate to anthranilate, utilizing glutamine as an amino group donor.

-

Anthranilate phosphoribosyltransferase (PAT): This enzyme forms 5-phosphoribosylanthranilate from anthranilate.

-

Phosphoribosylanthranilate isomerase (PAI): This enzyme isomerizes 5-phosphoribosylanthranilate.

-

Indole-3-glycerol phosphate (B84403) synthase (IGPS): This enzyme synthesizes indole-3-glycerol phosphate.

-

Tryptophan synthase (TS): This is a bifunctional enzyme that catalyzes the final two steps, converting indole-3-glycerol phosphate to indole (B1671886), and then condensing indole with serine to produce tryptophan.

The biosynthesis of tryptophan begins with chorismate and proceeds through a series of enzymatic steps to produce this essential amino acid. The pathway is initiated by anthranilate synthase, which converts chorismate to anthranilate. Subsequent reactions, catalyzed by enzymes such as anthranilate phosphoribosyltransferase and tryptophan synthase, ultimately lead to the formation of tryptophan. Tryptophan synthase, a key enzyme in this pathway, is a complex that catalyzes the final two steps of the process.

Caption: The Tryptophan biosynthetic pathway from Chorismate.

The Tyrosine Synthesis Pathway

The synthesis of tyrosine from chorismate can occur via two primary routes, both of which begin with the conversion of chorismate to prephenate by the enzyme chorismate mutase .

a) The Arogenate Pathway: This is the major route in many plants and bacteria.

-

Prephenate aminotransferase: Prephenate is transaminated to produce arogenate.

-

Arogenate dehydrogenase: Arogenate is then oxidatively decarboxylated to yield tyrosine.

b) The Prephenate Pathway: This pathway is found in many microorganisms.

-

Prephenate dehydrogenase: Prephenate is first oxidatively decarboxylated to form 4-hydroxyphenylpyruvate.

-

Aromatic amino acid aminotransferase: 4-hydroxyphenylpyruvate is then transaminated to produce tyrosine.

Tyrosine biosynthesis begins with the conversion of chorismate to prephenate, a reaction catalyzed by chorismate mutase. From prephenate, two main pathways lead to tyrosine. In many plants and microorganisms, the arogenate pathway is predominant. This pathway involves the transamination of prephenate to arogenate, followed by the dehydrogenation of arogenate to yield tyrosine. Alternatively, the prephenate pathway involves the dehydrogenation of prephenate to 4-hydroxyphenylpyruvate, which is then transaminated to form tyrosine.

Caption: Alternative pathways for Tyrosine biosynthesis from Chorismate.

Quantitative Data

The following table summarizes kinetic parameters for key enzymes in the this compound synthesis pathways from various organisms. This data is essential for metabolic modeling and understanding pathway regulation.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Chorismate Mutase | E. coli | Chorismate | 270 | 50 | |

| S. cerevisiae | Chorismate | 130 | 110 | ||

| Anthranilate Synthase | S. typhimurium | Chorismate | 4.5 | 31 | |

| N. crassa | Chorismate | 9 | 1.2 | ||

| Tryptophan Synthase (β-subunit) | E. coli | Indole | 20 | 100 | |

| S. cerevisiae | Indole | 10 | 33 | ||

| Prephenate Dehydrogenase | E. coli | Prephenate | 40 | 1.8 | |

| B. subtilis | Prephenate | 130 | 2.5 | ||

| Arogenate Dehydrogenase | S. tuberosum | Arogenate | 340 | - | |

| N. sylvestris | Arogenate | 270 | - |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, etc.). The values presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies are critical for the accurate study of these biosynthetic pathways. Below are protocols for key experiments.

Chorismate Mutase Activity Assay

This assay measures the conversion of chorismate to prephenate.

Principle: Prephenate is acid-labile and can be converted to phenylpyruvate under acidic conditions. Phenylpyruvate has a strong absorbance at 320 nm.

Materials:

-

Chorismate solution (1 mM in 50 mM Tris-HCl, pH 7.5)

-

Enzyme extract or purified chorismate mutase

-

1 M HCl

-

1 M NaOH

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, and the enzyme sample in a total volume of 0.5 mL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of 1 mM chorismate.

-

Incubate at 30°C for 10-30 minutes.

-

Stop the reaction by adding 0.1 mL of 1 M HCl. This also converts prephenate to phenylpyruvate.

-

Incubate at room temperature for 10 minutes.

-

Add 0.1 mL of 1 M NaOH to stabilize the enolate form of phenylpyruvate.

-

Measure the absorbance at 320 nm.

-

Calculate the concentration of phenylpyruvate using an extinction coefficient of 17,500 M⁻¹cm⁻¹.

Anthranilate Synthase Activity Assay

This assay measures the formation of anthranilate from chorismate.

Principle: Anthranilate is a fluorescent molecule with an excitation maximum at 325 nm and an emission maximum at 400 nm.

Materials:

-

Chorismate solution (1 mM in 50 mM Tris-HCl, pH 7.8)

-

L-glutamine solution (20 mM)

-

Enzyme extract or purified anthranilate synthase

-

Fluorometer

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 2 mM L-glutamine, and the enzyme sample in a total volume of 1 mL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of 1 mM chorismate.

-

Monitor the increase in fluorescence at 400 nm (excitation at 325 nm) over time.

-

Calculate the rate of anthranilate formation by comparing the fluorescence to a standard curve of known anthranilate concentrations.

Experimental Workflow for Enzyme Kinetics

The following diagram illustrates a typical workflow for determining the kinetic parameters of a pathway enzyme.

Caption: A generalized workflow for determining enzyme kinetic parameters.

This guide provides a foundational understanding of the this compound synthesis pathways, crucial for researchers in molecular biology, drug development, and metabolic engineering. The provided data and protocols serve as a starting point for further investigation into these essential metabolic routes.

A Deep Dive into the Physicochemical Properties of Tryptophan-Tyrosine (WY) Dipeptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide Tryptophan-Tyrosine (Trp-Tyr or WY) is a fascinating molecule that stands at the intersection of peptide chemistry, biophysics, and pharmacology. Composed of two aromatic amino acids, its unique structural arrangement gives rise to a host of interesting physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its study, and visualizations of its known signaling pathways.

Core Physicochemical Properties

The juxtaposition of the indole (B1671886) ring of tryptophan and the phenol (B47542) group of tyrosine within the dipeptide structure of this compound leads to distinct properties that differ from its constituent amino acids. These properties are crucial for understanding its biological function and for its application in drug development.

Spectroscopic Characteristics

The aromatic nature of both tryptophan and tyrosine residues endows the this compound dipeptide with characteristic ultraviolet (UV) absorption and fluorescence properties. Intramolecular interactions, such as Förster Resonance Energy Transfer (FRET), can occur between the two residues, influencing the overall spectroscopic signature.

Table 1: Spectroscopic Properties of Tryptophan-Tyrosine and its Constituent Amino Acids

| Property | Tryptophan (Trp) | Tyrosine (Tyr) | Tryptophan-Tyrosine (this compound) |

| UV Absorption Maximum (λmax) | ~280 nm[1][2] | ~275 nm[1] | ~280 nm |

| Molar Extinction Coefficient (ε) at λmax | ~5,600 M⁻¹cm⁻¹ | ~1,400 M⁻¹cm⁻¹ | Data not available |

| Fluorescence Emission Maximum (λem) | ~350 nm (in aqueous solution)[1] | ~303 nm[2] | Emission is dominated by Tryptophan due to energy transfer. The emission maximum is blue-shifted compared to free Tryptophan in some contexts. |

| Fluorescence Quantum Yield (ΦF) | ~0.13 (in water)[3] | ~0.14 (in water) | Generally lower than individual amino acids due to quenching mechanisms.[4][5] |

Solubility and Stability

The solubility of this compound is influenced by the hydrophobicity of the aromatic side chains and the ionizable amino and carboxyl termini. The stability of the peptide bond is a key consideration, particularly under varying pH and temperature conditions.

Table 2: Solubility and Stability of Tryptophan-Tyrosine

| Property | Value/Information |

| Water Solubility | Generally low, but dipeptides can be more soluble than their constituent free amino acids.[6] |

| Organic Solvent Solubility | Soluble in polar organic solvents like DMSO and DMF. |

| pKa Values | pKa (α-COOH): ~2.3-3.7, pKa (α-NH3+): ~8.7-9.7. Specific values for the dipeptide are not readily available but are expected to be in this range.[7][8][9][10][11] |

| Isoelectric Point (pI) | Estimated to be around 5.5 - 6.0. |

| pH Stability | The peptide bond is susceptible to hydrolysis at extreme pH values, particularly in acidic conditions. |

| Thermal Stability | Stable at physiological temperatures. High temperatures can lead to denaturation and degradation.[12][13] |

Antioxidant Activity

Both tryptophan and tyrosine residues can act as antioxidants due to their ability to donate hydrogen atoms from their indole and phenol groups, respectively. The antioxidant capacity of the this compound dipeptide is an area of active research.

Table 3: Antioxidant Capacity of Tryptophan-Tyrosine

| Assay | Result |

| Oxygen Radical Absorbance Capacity (ORAC) | Peptides containing tryptophan have shown significant ORAC values.[14][15][16] Specific data for this compound is not available. |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity | Aromatic amino acids contribute to DPPH scavenging activity.[17][18][19] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity | Tyrosine and tryptophan residues are known to be effective in scavenging ABTS radicals.[17][20][21][22] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of the Tryptophan-Tyrosine dipeptide.

Synthesis of Tryptophan-Tyrosine via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for preparing peptides like this compound in the laboratory. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used.

Protocol:

-

Resin Preparation: Start with a suitable resin, such as Fmoc-Tyr(tBu)-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, activate the next amino acid, Fmoc-Trp(Boc)-OH, by mixing it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents.

-

Final Deprotection and Cleavage:

-

Remove the N-terminal Fmoc group from the tryptophan residue using 20% piperidine in DMF.

-

Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.

-

Cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc from Trp and tBu from Tyr) by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect the tryptophan and tyrosine residues.[23]

-

-

Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Collect the precipitate by centrifugation, wash it with cold ether, and then dry it under vacuum. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification of Tryptophan-Tyrosine by RP-HPLC

Reverse-phase HPLC is the standard method for purifying synthetic peptides.

Protocol:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: Elute the peptide using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be from 5% to 60% B over 30 minutes.

-

Detection: Monitor the elution of the peptide by measuring the absorbance at 220 nm (for the peptide bond) and 280 nm (for the aromatic side chains).[18]

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a white powder.[24]

Characterization of Tryptophan-Tyrosine

Mass Spectrometry:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used.[25]

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

-

Analysis: Acquire the mass spectrum. The expected monoisotopic mass of this compound (C₂₀H₂₁N₃O₄) is approximately 367.15 Da.[26]

NMR Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide.[27][28][29][30]

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the this compound dipeptide structure.

UV-Vis and Fluorescence Spectroscopy:

-

UV-Vis Spectroscopy:

-

Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).

-

Record the absorption spectrum from 200 to 400 nm using a UV-Vis spectrophotometer. Determine the λmax.

-

-

Fluorescence Spectroscopy:

-

Using the same solution, excite the sample at a wavelength where both Trp and Tyr absorb (e.g., 280 nm).

-

Record the emission spectrum. The spectrum is expected to be dominated by tryptophan fluorescence due to FRET.

-

To determine the quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate) is used for comparison.[3]

-

Signaling Pathways and Biological Activity

Recent research has highlighted the significant biological activities of the Tryptophan-Tyrosine dipeptide, particularly in the central nervous system and in metabolic regulation.

Modulation of the Dopamine (B1211576) System and Memory Improvement

Studies have shown that the this compound dipeptide can improve memory by modulating the dopamine system.[1][31][32] The proposed mechanism involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. This leads to increased dopamine levels in key brain regions like the hippocampus and frontal cortex. The memory-enhancing effects are mediated, at least in part, through the dopamine D1 receptor.

Caption: Proposed mechanism of this compound in memory improvement.

Stimulation of GLP-1 Secretion

The this compound dipeptide has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.[33] GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by enhancing insulin (B600854) secretion. The exact mechanism by which this compound stimulates GLP-1 secretion is still under investigation but is thought to involve specific peptide transporters and receptors on the surface of L-cells.

Caption: Simplified workflow of this compound induced GLP-1 secretion.

Conclusion

The Tryptophan-Tyrosine dipeptide is a molecule of significant interest due to its unique physicochemical properties and promising biological activities. Its aromatic nature dictates its spectroscopic behavior, while its peptidic structure governs its solubility, stability, and antioxidant potential. The ability of this compound to modulate dopamine signaling and stimulate GLP-1 secretion opens up exciting avenues for its potential application in the development of novel therapeutics for neurodegenerative diseases and metabolic disorders. Further research is warranted to fully elucidate the quantitative aspects of its physicochemical properties and the intricate details of its mechanisms of action. This guide provides a solid foundation for researchers and drug development professionals to embark on or continue their exploration of this remarkable dipeptide.

References

- 1. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. scirp.org [scirp.org]

- 5. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of tryptophan, tyrosine and related dipeptides in mouse brain by isocratic high-performance liquid chromatography with switchable wavelength fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino Acid Data Table [groups.chem.ubc.ca]

- 8. sciencegeek.net [sciencegeek.net]

- 9. cdn.wou.edu [cdn.wou.edu]

- 10. iscabiochemicals.com [iscabiochemicals.com]

- 11. Star Republic: Guide for Biologists [sciencegateway.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Stimulation of glucagon-like peptide-1 secretion downstream of the ligand-gated ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound | C20H21N3O4 | CID 88184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 29. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 30. scielo.br [scielo.br]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. This compound is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Mechanisms of the Tryptophan-Tyrosine (Trp-Tyr) Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tryptophan-Tyrosine (Trp-Tyr or WY) dipeptide has emerged as a promising agent in the field of neuroprotection. Derived from the enzymatic hydrolysis of proteins such as β-lactoglobulin, this small molecule has demonstrated significant potential in mitigating key pathological features of neurodegenerative diseases. This technical guide provides an in-depth exploration of the core mechanisms of action through which this compound exerts its neuroprotective effects. Key mechanisms include the modulation of the dopaminergic system via inhibition of monoamine oxidase B (MAO-B), suppression of neuroinflammation by attenuating microglial activation, and direct antioxidant activities. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways implicated in the dipeptide's mode of action.

Core Mechanisms of Neuroprotection

The neuroprotective effects of the this compound dipeptide are multifaceted, targeting several key pathways implicated in neurodegeneration.

Modulation of the Dopaminergic System

A primary mechanism of this compound's action is its ability to enhance dopaminergic neurotransmission. This is achieved through the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576).

-

MAO-B Inhibition: In vitro studies have demonstrated that the this compound dipeptide can directly inhibit MAO-B activity. One study reported that a 1 mM concentration of the WY dipeptide decreased MAO-B activity by 48 ± 1.95%[1]. This inhibition leads to an increase in the synaptic availability of dopamine.

-

Increased Dopamine Levels: Consequently, oral administration of this compound has been shown to significantly increase dopamine levels in key brain regions associated with memory and cognition, namely the hippocampus and frontal cortex[1][2]. This elevation of dopamine is believed to be a critical factor in the observed improvements in cognitive function in animal models of memory impairment[1][2].

Attenuation of Neuroinflammation

Neuroinflammation, primarily driven by the activation of microglial cells, is a hallmark of many neurodegenerative diseases. The this compound dipeptide has been shown to possess potent anti-inflammatory properties.

-

Suppression of Microglial Activation: In preclinical models of Alzheimer's disease, this compound administration has been observed to suppress the activation of microglia.

-

Reduction of Pro-inflammatory Cytokines: This suppression of microglial activation leads to a significant reduction in the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Macrophage Inflammatory Protein-1α (MIP-1α), and Interleukin-6 (IL-6) in the hippocampus. By dampening the neuroinflammatory response, this compound helps to create a more favorable environment for neuronal survival.

Antioxidant Effects

Both tryptophan and tyrosine residues are known to possess intrinsic antioxidant properties. As a dipeptide, this compound can directly scavenge free radicals and protect against oxidative stress, a major contributor to neuronal damage in neurodegenerative conditions. This antioxidant capacity helps to prevent lipid peroxidation and oxidative cell death in neurons[3].

Modulation of Tau and Amyloid-β Pathologies

In animal models of Alzheimer's disease and tauopathies, this compound has demonstrated the ability to interfere with the pathological cascades of amyloid-beta (Aβ) and tau proteins.

-

Amyloid-β: Studies have shown that this compound can reduce the deposition of Aβ plaques in the brains of 5xFAD mice, a model for Alzheimer's disease.

-

Tau Phosphorylation: In a tauopathy mouse model (PS19 transgenic mice), intake of this compound was found to prevent the hyperphosphorylation of the tau protein[3].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of the this compound dipeptide.

| Parameter | Model System | Treatment | Outcome | Reference |

| MAO-B Inhibition | In vitro enzyme assay | 1 mM this compound (WY) dipeptide | 48 ± 1.95% decrease in MAO-B activity | [1] |

| Dopamine Levels | Crl:CD1 male mice (6 weeks old) | 1 mg/kg oral administration of WY | Significant increase in dopamine levels in the hippocampus and frontal cortex 1 hour post-administration | [4] |

| Cognitive Improvement | Scopolamine-induced amnesic mice (Y-maze test) | 0.3 mg/kg and 1 mg/kg oral administration of WY | Significant improvement in spontaneous alternation | [5] |

| Cognitive Improvement | Aged mice (22 months old, Y-maze test) | 1 mg/kg/day oral administration of WY for 14 days | Significant improvement in spontaneous alternation compared to untreated aged mice | [5] |

| Tau Pathology | PS19 tauopathy mice | 0.05% (w/w) this compound in diet | Significantly lower hippocampal pTau levels and a lower ratio of pTau to tTau in the cortex | |

| Lifespan | PS19 tauopathy mice | 0.05% (w/w) this compound in diet | Extended lifespan compared to control diet-fed PS19 mice |

Signaling Pathways

The neuroprotective actions of this compound are mediated through various intracellular signaling pathways. While direct evidence for this compound's modulation of all these pathways is still emerging, their known roles in neuroprotection make them highly probable targets.

Dopaminergic Signaling Pathway

The inhibition of MAO-B by this compound directly impacts the dopamine signaling cascade, leading to enhanced neuronal function and cognitive improvement.

Potential Downstream Signaling Pathways

While not yet definitively linked to this compound in the literature, the following pathways are critical in neuroprotection and are likely influenced by the dipeptide's antioxidant and anti-inflammatory effects.

The Nrf2 pathway is a master regulator of the cellular antioxidant response. It is plausible that this compound, through its antioxidant properties, could activate this protective pathway.

These pathways are central to neuronal survival, and their activation is a common mechanism for neuroprotective compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

In Vivo Behavioral Assays

Objective: To assess short-term spatial working memory in rodents.

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) labeled A, B, and C.

Procedure:

-

Habituation: Place the mouse in the center of the Y-maze and allow it to explore freely for 8 minutes.

-

Drug Administration: Administer this compound dipeptide (e.g., 0.3 or 1 mg/kg, p.o.) or vehicle control. For amnesia models, a cholinomimetic antagonist like scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) can be administered 30-40 minutes after the dipeptide.

-

Testing: 60 minutes after dipeptide administration, place the mouse at the end of one arm and allow it to explore the maze for 8 minutes.

-

Data Collection: Record the sequence of arm entries. An "alternation" is defined as consecutive entries into all three arms (e.g., ABC, CAB, BCA).

-

Analysis: Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100. An increase in this percentage indicates improved spatial working memory.

Objective: To evaluate non-spatial, recognition memory.

Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of two identical objects (familiar objects) and one novel object.

Procedure:

-

Habituation: Allow the mouse to explore the empty arena for 5-10 minutes on two consecutive days.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.

-

Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).

-

Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.

-

Data Collection: Record the time spent exploring each object (nose pointing towards the object within 2 cm).

-

Analysis: Calculate the discrimination index as: [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)] x 100. A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Biochemical and Histological Assays

Objective: To quantify the levels of dopamine and its metabolites (DOPAC and HVA) in brain tissue.

Procedure:

-

Tissue Preparation: Dissect the brain regions of interest (e.g., hippocampus, frontal cortex) on ice and homogenize in a solution of 0.1 M perchloric acid containing an internal standard.

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g for 15 minutes at 4°C).

-

Sample Injection: Filter the supernatant and inject a defined volume into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Chromatography: Use a mobile phase appropriate for catecholamine separation (e.g., a solution containing sodium phosphate, EDTA, sodium 1-octanesulfonic acid, and methanol, adjusted to an acidic pH).

-

Detection and Quantification: Detect the eluted compounds electrochemically. Quantify the concentrations of dopamine, DOPAC, and HVA by comparing their peak areas to those of a standard curve.

Objective: To visualize and quantify the deposition of amyloid-beta plaques and phosphorylated tau in brain tissue sections.

Procedure:

-

Tissue Processing: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain in PFA. Cryoprotect the brain in a sucrose (B13894) solution before sectioning on a cryostat or microtome.

-

Antigen Retrieval: For Aβ staining, pre-treat the sections with formic acid. For pTau staining, use a heat-induced antigen retrieval method.

-

Blocking: Block non-specific antibody binding with a solution containing normal serum and a detergent like Triton X-100.

-

Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies specific for Aβ (e.g., 6E10 or 4G8) or specific phospho-tau epitopes (e.g., AT8, PHF-1).

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that recognizes the species of the primary antibody.

-

Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI and mount the sections on slides with an anti-fading mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the plaque load or the number of pTau-positive neurons using image analysis software.

Objective: To assess the activation of key signaling pathways by measuring the levels of total and phosphorylated proteins.

Procedure:

-

Cell/Tissue Lysis: Homogenize cells or tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running a defined amount of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., anti-Nrf2, anti-p-Akt, anti-p-ERK).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

The this compound dipeptide demonstrates significant neuroprotective potential through a combination of mechanisms, including the enhancement of dopaminergic signaling, suppression of neuroinflammation, and direct antioxidant effects. The preclinical data strongly support its further investigation as a potential therapeutic or nutraceutical agent for the prevention and treatment of neurodegenerative diseases. The experimental protocols detailed herein provide a framework for researchers to further elucidate the precise molecular mechanisms and to evaluate the efficacy of this compound and related compounds in various models of neurological disorders. Future research should focus on obtaining more precise quantitative data, such as the IC50 for MAO-B inhibition, and on definitively linking this compound to the activation of key neuroprotective signaling pathways like Nrf2, PI3K/Akt, and MAPK/ERK.

References

- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of Tryptophan-Tyrosine (Trp-Tyr) Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antioxidant properties of the Tryptophan-Tyrosine (Trp-Tyr) dipeptide. Emerging research has highlighted the significant potential of this dipeptide in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document synthesizes the current understanding of its antioxidant mechanisms, supported by quantitative data from various in vitro assays. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate further research and development in this area.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Bioactive peptides derived from natural protein sources have garnered considerable attention as potential therapeutic agents due to their safety and diverse biological activities. Among these, the dipeptide Tryptophan-Tyrosine (this compound) has demonstrated notable antioxidant capabilities, primarily attributed to the electron-donating properties of the indole (B1671886) ring of tryptophan and the phenolic group of tyrosine. This guide aims to provide a comprehensive technical overview of the antioxidant characteristics of this compound, its mechanisms of action, and the experimental methodologies used for its evaluation.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.

2.1. Direct Radical Scavenging

This compound can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The indole ring of tryptophan and the phenolic hydroxyl group of tyrosine are excellent hydrogen/electron donors, enabling the dipeptide to effectively scavenge a variety of ROS, including peroxyl radicals.[1][2] Studies on various Trp- and Tyr-containing peptides have consistently shown their high radical scavenging activities.[1]

2.2. Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, this compound is believed to exert its antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway implicated in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[[“]] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[4][5]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several in vitro assays. While specific data for the this compound dipeptide is still emerging, the following tables summarize the typical range of antioxidant activities observed for tryptophan- and tyrosine-containing dipeptides.

Table 1: Radical Scavenging Activity of Trp- and Tyr-Containing Dipeptides

| Assay | Dipeptide Type | Reported Activity Range | Reference |

| ABTS Radical Scavenging | Trp- and Tyr-containing | 0.69 - 4.97 µmol TE/µmol peptide | [1] |

| ORAC (Oxygen Radical Absorbance Capacity) | Trp- and Tyr-containing | ~1.9 - 2.8 Trolox Equivalents | [1][6] |

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. The values for Trp- and Tyr-containing dipeptides can vary based on the specific amino acid sequence and the assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following sections provide standardized protocols for key in vitro antioxidant assays.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagents: DPPH solution (0.1 mM in methanol), Methanol, this compound dipeptide solutions of varying concentrations, Positive control (e.g., Ascorbic acid or Trolox).

-

Procedure:

-

Prepare a series of this compound dipeptide solutions in methanol.

-

In a 96-well microplate, add 100 µL of each dipeptide solution to respective wells.

-

Add 100 µL of 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-